molecular formula C26H35NO3 B601961 Fesoterodine Related Impurity 3 CAS No. 1435768-96-9

Fesoterodine Related Impurity 3

カタログ番号: B601961
CAS番号: 1435768-96-9
分子量: 409.57
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fesoterodine Related Impurity 3 is a degradation product or process-related impurity associated with fesoterodine fumarate, a muscarinic antagonist used in the treatment of overactive bladder. Impurities in pharmaceutical compounds are critical to identify and quantify as they can affect the safety and efficacy of the drug.

作用機序

Target of Action

The primary target of Fesoterodine Related Impurity 3 is the muscarinic receptors . These receptors play a crucial role in the contractions of urinary bladder smooth muscle .

Biochemical Pathways

The biochemical pathway primarily affected by this compound involves the cholinergic muscarinic receptors . By acting as a competitive antagonist at these receptors, this compound inhibits bladder contraction, which is mediated via these receptors . This ultimately leads to a decrease in detrusor pressure and an incomplete emptying of the bladder .

Pharmacokinetics

After oral administration, this compound is rapidly and extensively hydrolyzed by nonspecific esterases to its active metabolite, 5-hydroxymethyl tolterodine . This active metabolite is responsible for the antimuscarinic activity of this compound . The bioavailability of the active metabolite is 52% . Approximately 70% of the administered dose is recovered in urine as the active metabolite (16%), carboxy metabolite (34%), carboxy-N-desisopropyl metabolite (18%), or N-desisopropyl metabolite (1%), and a smaller amount (7%) is recovered in feces .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of bladder contraction . This results in a decrease in detrusor pressure and an incomplete emptying of the bladder . These effects help to alleviate symptoms of urge urinary incontinence, urgency, and frequency .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, during stability studies of fesoterodine fumarate extended-release tablets, one unknown impurity was found increasing beyond the identification threshold This suggests that the stability of this compound may be affected by the conditions under which the drug is stored

生化学分析

Biochemical Properties

It is known that Fesoterodine, the parent compound, is rapidly de-esterified into its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), which binds with muscarinic receptors on the bladder detrusor muscle . It is plausible that Fesoterodine Related Impurity 3 may interact with similar enzymes, proteins, and other biomolecules.

Cellular Effects

Fesoterodine and its active metabolite, 5-HMT, have been shown to decrease bladder contraction and consequently, the urge to urinate . It is possible that this compound may have similar effects on various types of cells and cellular processes.

Molecular Mechanism

Fesoterodine, once converted to its active metabolite, 5-HMT, acts as a competitive antagonist at muscarinic receptors . This results in the inhibition of bladder contraction, decrease in detrusor pressure, and an incomplete emptying of the bladder . It is possible that this compound may exert its effects at the molecular level through similar mechanisms.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been studied. Fesoterodine has been shown to have a dose-dependent effect in reducing symptoms of overactive bladder in adult patients .

Metabolic Pathways

Fesoterodine is known to be rapidly de-esterified into its active metabolite, 5-HMT, by plasma esterases . It is possible that this compound may be involved in similar metabolic pathways.

準備方法

The preparation of Fesoterodine Related Impurity 3 typically involves the degradation of fesoterodine fumarate under various stress conditions. These conditions include:

    Acid degradation: Using 4 N hydrochloric acid at 60°C for 30 minutes.

    Base degradation: Using 1 N sodium hydroxide at 45°C for 10 minutes.

    Oxidative degradation: Using 6% hydrogen peroxide at 45°C for 10 minutes.

    Water degradation: At 45°C for 24 hours.

    Heat degradation: At 60°C for 48 hours.

    Photolytic degradation: Exposing to UV light for about 1.2 million lux hours.

    Humidity degradation: At 25°C/90% relative humidity for 7 days.

化学反応の分析

Fesoterodine Related Impurity 3 undergoes various chemical reactions, including:

    Oxidation: In the presence of oxidizing agents like hydrogen peroxide.

    Reduction: Under reducing conditions, though specific reagents are not commonly used for this impurity.

    Substitution: Possible under certain conditions, though not typically a primary reaction for this impurity.

Common reagents and conditions used in these reactions include trifluoroacetic acid in water, methanol, and acetonitrile . The major products formed from these reactions are typically other degradation products or impurities that can be separated and identified using chromatographic techniques.

科学的研究の応用

Pharmaceutical Applications

  • Reference Standards :
    • Fesoterodine Related Impurity 3 can be utilized as a reference standard in analytical methods such as High-Performance Liquid Chromatography (HPLC). This is crucial for ensuring the purity of fesoterodine formulations .
  • Quality Control :
    • The presence of impurities can affect the efficacy and safety of pharmaceutical products. Therefore, quantifying this compound helps in maintaining compliance with Good Manufacturing Practices (GMP) and regulatory guidelines set by authorities like the U.S. Food and Drug Administration .
  • Stability Testing :
    • Stability-indicating methods have been developed to assess the degradation products of fesoterodine and its related impurities. For instance, a reverse phase liquid chromatographic method was optimized to quantify these impurities under various stress conditions (e.g., heat, light) to ensure product integrity over its shelf life .

Case Study 1: Stability-Indicating Method Development

A study conducted by Kotla et al. (2013) focused on developing a stability-indicating HPLC method for quantifying fesoterodine fumarate and its related substances, including this compound. The method was validated for specificity, linearity, accuracy, and precision, demonstrating its effectiveness in detecting impurities even at low concentrations .

Case Study 2: Regulatory Compliance

In the context of Abbreviated New Drug Applications (ANDA), this compound serves as a critical component in demonstrating the quality and consistency of drug products. Its quantification is essential during the submission process to ensure that impurity levels comply with established safety limits .

Analytical Techniques

The analysis of this compound typically involves sophisticated techniques:

  • High-Performance Liquid Chromatography (HPLC) : This method is widely used for separating and quantifying impurities due to its high sensitivity and specificity.
  • Mass Spectrometry (MS) : Often coupled with HPLC, mass spectrometry provides structural information about the impurity, aiding in its identification.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR can confirm the structure of impurities and assess their concentration within a sample .

類似化合物との比較

Fesoterodine Related Impurity 3 can be compared with other related impurities such as:

These impurities are also degradation products of fesoterodine fumarate and share similar formation pathways. each impurity has unique structural characteristics and degradation profiles that require specific analytical methods for identification and quantification.

生物活性

Fesoterodine is a competitive muscarinic receptor antagonist primarily used in the treatment of overactive bladder (OAB). The compound is rapidly converted to its active metabolite, 5-hydroxymethyl tolterodine, which exhibits its pharmacological effects. Fesoterodine Related Impurity 3 (FRI-3) is a byproduct of fesoterodine synthesis and has garnered interest due to its potential biological activities. This article explores the biological activity of FRI-3, including its pharmacological properties, mechanisms of action, and implications in therapeutic contexts.

Chemical Structure and Composition:

  • CAS Number: 286930-02-7
  • Molecular Formula: C26H37NO3
  • Molecular Weight: 412.585 g/mol

FRI-3 is structurally related to fesoterodine and shares some pharmacological properties due to its interaction with muscarinic receptors.

Muscarinic Receptor Affinity

Fesoterodine and its impurities, including FRI-3, interact with various muscarinic receptor subtypes (M1, M2, M3, M4, M5). The pKi values for fesoterodine are as follows:

Receptor TypepKi Value
M18.0
M27.7
M37.4
M47.3
M57.5

These values indicate a high affinity for the M1 and M2 receptors, which are implicated in bladder function and other physiological processes .

Biological Activity

In vitro studies have demonstrated that FRI-3 exhibits similar pharmacological properties to fesoterodine, particularly in terms of micturition control. The compound has been shown to decrease micturition frequency and urgency while increasing bladder capacity.

Case Study: In Vivo Effects
A study involving female Sprague-Dawley rats assessed the effects of FRI-3 on bladder function:

  • Dosage: Administered at doses of 0.01, 0.1, and 1 mg/kg.
  • Results: At the lowest dose (0.01 mg/kg), FRI-3 significantly reduced micturition pressure and increased intercontraction intervals (ICIs), suggesting effective bladder relaxation .

The primary mechanism by which FRI-3 exerts its effects is through the inhibition of muscarinic receptors in the bladder. This inhibition leads to decreased contraction of the detrusor muscle, thereby alleviating symptoms associated with OAB.

Implications for Therapy

Given the pharmacological profile of FRI-3, it may serve as a potential therapeutic agent for managing OAB symptoms. Its structural similarity to fesoterodine suggests that it could be developed into a medication with similar efficacy but possibly different side effect profiles.

特性

CAS番号

1435768-96-9

分子式

C26H35NO3

分子量

409.57

外観

Solid powder

純度

> 95%

数量

Milligrams-Grams

同義語

2-Methyl-propanoic Acid 2-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-formylphenyl Ester

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。